molecular formula C7H5NO3S B11717589 4-(3-Thienyl)oxazolidine-2,5-dione

4-(3-Thienyl)oxazolidine-2,5-dione

Cat. No.: B11717589
M. Wt: 183.19 g/mol
InChI Key: FGZGYLAISBQXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Thienyl)oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group. The oxazolidine ring is a five-membered ring containing nitrogen and oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Thienyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters . This reaction proceeds under mild conditions and provides a convenient route to the oxazolidine-2,5-dione structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Thienyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

4-(3-Thienyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Thienyl)oxazolidine-2,5-dione involves its interaction with molecular targets through its oxazolidine and thienyl groups. These interactions can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another heterocyclic compound with a similar structure but containing a sulfur atom in place of the oxygen in the oxazolidine ring.

    Oxazolidine-2,4-dione: Similar to 4-(3-Thienyl)oxazolidine-2,5-dione but lacks the thienyl group.

Uniqueness

This compound is unique due to the presence of both the oxazolidine ring and the thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C7H5NO3S

Molecular Weight

183.19 g/mol

IUPAC Name

4-thiophen-3-yl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H5NO3S/c9-6-5(8-7(10)11-6)4-1-2-12-3-4/h1-3,5H,(H,8,10)

InChI Key

FGZGYLAISBQXBP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2C(=O)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.